(3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane)
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Overview
Description
(3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) is an organotin compound characterized by the presence of two trimethylstannane groups attached to a 3-methoxyprop-1-ene backbone. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) typically involves the reaction of 3-methoxyprop-1-ene with trimethyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The reaction conditions often include:
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.
Temperature: Room temperature to reflux conditions.
Base: Triethylamine or sodium hydride.
Industrial Production Methods
Industrial production of (3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems.
Continuous monitoring: To ensure the purity and yield of the product.
Purification: Techniques such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannane groups can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the propene backbone can be reduced to form saturated compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of new organotin compounds with different functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated organotin compounds.
Scientific Research Applications
(3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) involves its interaction with molecular targets through its organotin groups. These interactions can lead to:
Catalytic Activity: The compound can act as a catalyst in various organic reactions.
Biological Interactions: Binding to biomolecules such as proteins or nucleic acids, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
- (3-Phenoxyprop-1-ene-1,1-diyl)bis(trimethylstannane)
- Prop-1-ene-1,3-diylbis(trimethylsilane)
- 1-Propene, 3-methoxy-
Uniqueness
(3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) is unique due to its specific combination of a methoxy group and trimethylstannane groups, which confer distinct reactivity and applications compared to other similar compounds.
Properties
CAS No. |
78338-48-4 |
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Molecular Formula |
C10H24OSn2 |
Molecular Weight |
397.7 g/mol |
IUPAC Name |
(3-methoxy-1-trimethylstannylprop-1-enyl)-trimethylstannane |
InChI |
InChI=1S/C4H6O.6CH3.2Sn/c1-3-4-5-2;;;;;;;;/h3H,4H2,2H3;6*1H3;; |
InChI Key |
QEDIDTKVMCHRSP-UHFFFAOYSA-N |
Canonical SMILES |
COCC=C([Sn](C)(C)C)[Sn](C)(C)C |
Origin of Product |
United States |
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